

# A Spectroscopic Comparison of 4-Chloro-2-(methylsulfonyl)benzaldehyde and Its Derivatives

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	4-Chloro-2-(methylsulfonyl)benzaldehyde
Cat. No.:	B1350005

[Get Quote](#)

This guide provides a detailed spectroscopic comparison of **4-Chloro-2-(methylsulfonyl)benzaldehyde** and its related derivatives. The analysis focuses on nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, offering valuable insights for researchers in drug discovery and organic synthesis. The objective is to delineate the structural nuances of these compounds through the interpretation of their spectral data.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Chloro-2-(methylsulfonyl)benzaldehyde** and a selection of its derivatives. These derivatives were chosen to illustrate the electronic and structural effects of different substituents on the benzaldehyde core.

### 1.1. $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei.

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **4-Chloro-2-(methylsulfonyl)benzaldehyde** and Derivatives (in  $\text{CDCl}_3$ )

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
4-Chloro-2-(methylsulfonyl)benzaldehyde	Data not available in search results. Expected signals: aldehyde proton (~10 ppm), aromatic protons (7.5-8.5 ppm), and methyl sulfonyl protons (~3.2 ppm).	Data not available in search results. Expected signals: carbonyl (~190 ppm), aromatic carbons (120-145 ppm), and methyl sulfonyl carbon (~45 ppm).
4-Chlorobenzaldehyde[1]	9.99 (s, 1H, CHO), 7.82 (d, J=8.5 Hz, 2H, Ar-H), 7.52 (d, J=8.5 Hz, 2H, Ar-H)	190.9, 141.0, 134.7, 130.9, 129.5[2]
4-Methylbenzaldehyde	9.96 (s, 1H, CHO), 7.76 (d, J=8.1 Hz, 2H, Ar-H), 7.35 (d, J=7.9 Hz, 2H, Ar-H), 2.44 (s, 3H, $\text{CH}_3$ )	191.9, 145.1, 134.4, 129.8, 129.7, 21.7
4-Nitrobenzaldehyde	10.15 (s, 1H, CHO), 8.41 (d, J=8.3 Hz, 2H, Ar-H), 8.07 (d, J=8.3 Hz, 2H, Ar-H)	190.3, 151.2, 140.2, 130.6, 124.3
2-Methoxybenzaldehyde	10.45 (s, 1H, CHO), 7.80 (dd, J=7.7, 1.8 Hz, 1H, Ar-H), 7.55 (ddd, J=8.4, 7.4, 1.8 Hz, 1H, Ar-H), 7.05 (td, J=7.5, 0.9 Hz, 1H, Ar-H), 6.99 (d, J=8.4 Hz, 1H, Ar-H), 3.86 (s, 3H, $\text{OCH}_3$ )	189.4, 161.5, 135.7, 128.0, 124.5, 120.3, 111.4, 55.3[2]

Analysis: The position of the aldehyde proton (CHO) is consistently found downfield (9.9-10.5 ppm) due to the deshielding effect of the carbonyl group. In substituted benzaldehydes, electron-withdrawing groups (like  $-\text{NO}_2$ ) and electron-donating groups (like  $-\text{OCH}_3$ ) significantly alter the chemical shifts of the aromatic protons. The strong electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde shifts the aromatic protons further downfield compared to 4-chlorobenzaldehyde. Conversely, the electron-donating methoxy group in 2-methoxybenzaldehyde causes a general upfield shift of the aromatic protons. The methylsulfonyl group in the target molecule is strongly electron-withdrawing and would be expected to cause a significant downfield shift of adjacent aromatic protons.

## 1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of their bonds.

Table 2: Key IR Absorption Frequencies ( $\text{cm}^{-1}$ ) for Benzaldehyde Derivatives

Compound	C=O Stretch (Aldehyde)	Aromatic C=C Stretch	C-H Stretch (Aldehyde)	Other Key Bands
4-Chloro-2-(methylsulfonyl)benzaldehyde	~1700-1710 (Expected)	~1585, ~1470 (Expected)	~2850, ~2750 (Expected)	S=O stretch: ~1350 & ~1150 (Expected)
Benzaldehyde[3] [4]	~1705-1710	~1500-1600	~2820, ~2720	Aromatic C-H stretch: ~3030
4-Chlorobenzaldehyde	~1700	~1588, ~1486	~2860, ~2770	C-Cl stretch: ~823
4-Nitrobenzaldehyde	~1705	~1600, ~1520	~2860, ~2760	NO <sub>2</sub> stretch: ~1530 & ~1350

Analysis: The most prominent peak in the IR spectra of these aldehydes is the strong C=O stretching vibration, which typically appears around  $1700-1710 \text{ cm}^{-1}$ .<sup>[3]</sup> The position of this band is influenced by the electronic effects of the ring substituents. For **4-Chloro-2-(methylsulfonyl)benzaldehyde**, two strong absorptions are expected for the sulfonyl group (S=O) around  $1350 \text{ cm}^{-1}$  (asymmetric) and  $1150 \text{ cm}^{-1}$  (symmetric). The characteristic aldehyde C-H stretching appears as a pair of weaker bands (a Fermi doublet) between 2700 and  $2900 \text{ cm}^{-1}$ .<sup>[3][4]</sup>

## 1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

Table 3: Mass Spectrometry Data (m/z) for Benzaldehyde Derivatives

Compound	Molecular Formula	Molecular Weight	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions
4-Chloro-2-(methylsulfonyl)benzaldehyde	C <sub>8</sub> H <sub>7</sub> ClO <sub>3</sub> S <sup>[5]</sup>	218.66 <sup>[5]</sup>	218/220 (Expected, ~3:1 ratio)	[M-H] <sup>+</sup> , [M-CH <sub>3</sub> ] <sup>+</sup> , [M-SO <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup> , [M-Cl] <sup>+</sup> , [C <sub>6</sub> H <sub>4</sub> Cl] <sup>+</sup>
Benzaldehyde <sup>[6]</sup>	C <sub>7</sub> H <sub>6</sub> O	106.12	106	105 [M-H] <sup>+</sup> , 77 [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak), 51
4-Chlorobenzaldehyde <sup>[1]</sup>	C <sub>7</sub> H <sub>5</sub> ClO	140.57	139/141 [M-H] <sup>+</sup> , 140/142 (~3:1 ratio)	111/113 [M-CHO] <sup>+</sup> , 75 [C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>

Analysis: Compounds containing a chlorine atom exhibit a characteristic isotopic pattern for the molecular ion peak (M<sup>+</sup>) and any chlorine-containing fragments. Due to the natural abundance of <sup>35</sup>Cl and <sup>37</sup>Cl isotopes, two peaks appear, M<sup>+</sup> and M+2, with a relative intensity ratio of approximately 3:1. This pattern is expected for **4-Chloro-2-(methylsulfonyl)benzaldehyde** and is observed for 4-chlorobenzaldehyde. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]<sup>+</sup>) and the loss of the formyl radical ([M-CHO]<sup>+</sup>) to produce a stable phenyl cation or substituted phenyl cation.<sup>[6][7]</sup> For the title compound, fragmentation would also likely involve cleavage of the methyl and sulfonyl groups.

#### 1.4. UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions.

Table 4: UV-Vis Absorption Data for Benzaldehyde Derivatives

Compound	$\lambda_{\text{max}}$ (nm)	Type of Transition
4-Chloro-2-(methylsulfonyl)benzaldehyde	Data not available. Expected bands similar to substituted benzaldehydes.	$\pi \rightarrow \pi^*$ and $n \rightarrow \pi$
Benzaldehyde[8]	~248, ~283	$\pi \rightarrow \pi$ (aromatic ring), $n \rightarrow \pi^*$ (C=O)
Nitrobenzaldehydes[9][10]	~250, ~300, ~350	$\pi \rightarrow \pi^*$ (nitro & benzene), $\pi \rightarrow \pi^*$ (arene), $n \rightarrow \pi^*$ (C=O & NO <sub>2</sub> )

Analysis: Benzaldehydes typically exhibit two main absorption bands.[8] A strong absorption around 240-260 nm is attributed to the  $\pi \rightarrow \pi^*$  transition of the aromatic system, while a weaker band at longer wavelengths (around 280-350 nm) corresponds to the  $n \rightarrow \pi^*$  transition of the carbonyl group.[8][9][10] The exact positions and intensities of these bands are influenced by the substituents on the benzene ring. Electron-withdrawing groups like nitro and sulfonyl groups can cause a bathochromic (red) shift of the absorption bands.

## Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of these compounds.

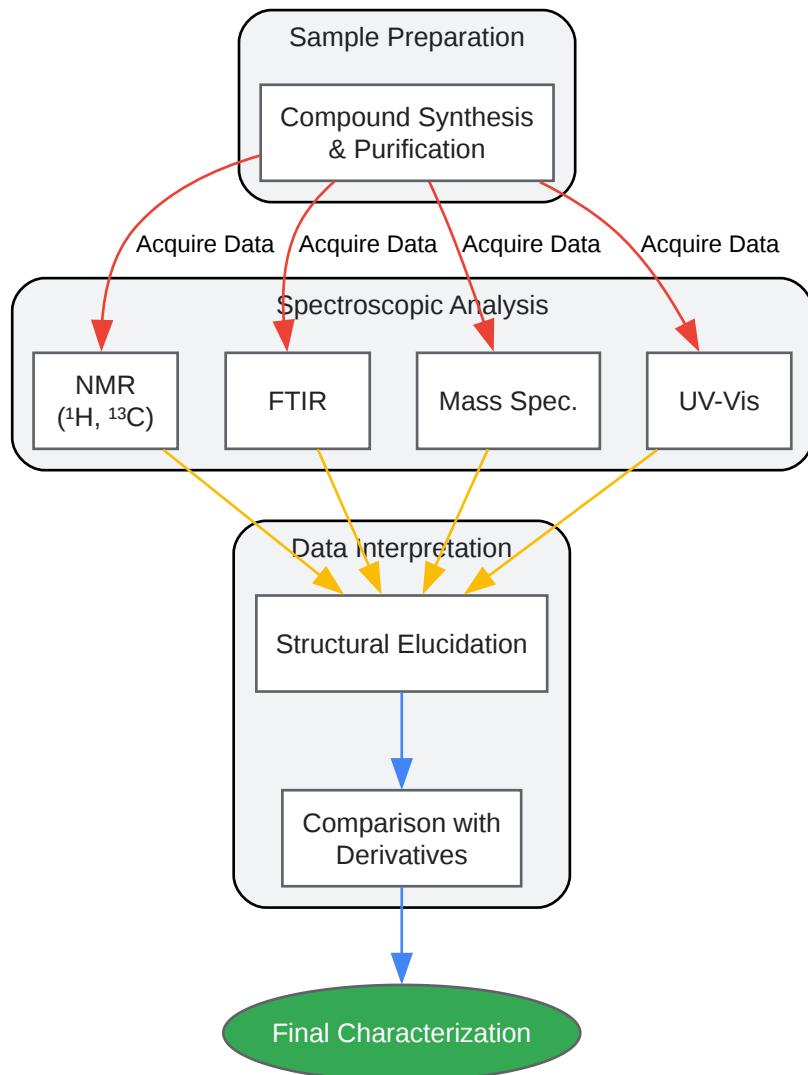
- Nuclear Magnetic Resonance (NMR): <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard.
- Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.[11] Samples can be analyzed as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or in a suitable solvent.[12]
- Mass Spectrometry (MS): Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the spectrometer, ionized by a high-energy electron beam, and the resulting fragments are separated based on their mass-to-charge ratio.

- UV-Vis Spectroscopy: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer. The compound is dissolved in a UV-transparent solvent, such as ethanol, cyclohexane, or acetonitrile, and placed in a quartz cuvette.[9][10]

## Visualization

### Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound.

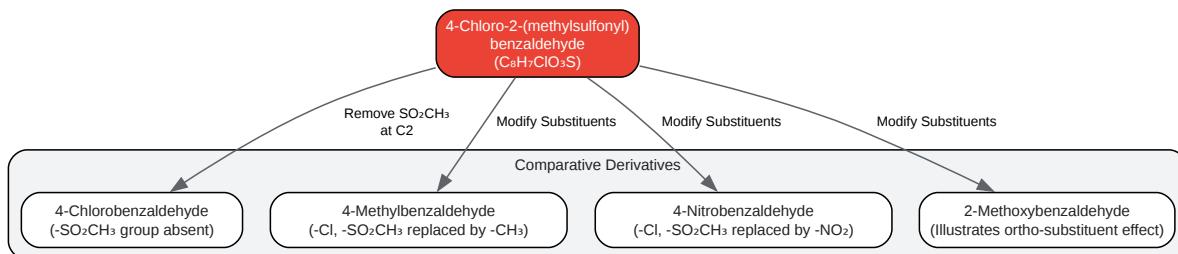


[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization of organic compounds.

### Structural Relationships of Benzaldehyde Derivatives

This diagram shows the structural relationship between the parent compound, **4-Chloro-2-(methylsulfonyl)benzaldehyde**, and its derivatives discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Structural relationships between the parent compound and its derivatives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-Chlorobenzaldehyde(104-88-1) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. C<sub>7</sub>H<sub>6</sub>O C<sub>6</sub>H<sub>5</sub>CHO infrared spectrum of benzaldehyde prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scbt.com [scbt.com]
- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Chloro-2-(methylsulfonyl)benzaldehyde and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350005#spectroscopic-comparison-of-4-chloro-2-methylsulfonyl-benzaldehyde-and-its-derivatives>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)